![molecular formula C28H34N4O7S B3019295 methyl 2-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-3-[2-(morpholin-4-yl)ethyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate CAS No. 443350-13-8](/img/structure/B3019295.png)
methyl 2-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-3-[2-(morpholin-4-yl)ethyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-3-[2-(morpholin-4-yl)ethyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a complex organic compound with potential applications in various scientific fields
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-3-[2-(morpholin-4-yl)ethyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Morpholine Ring: This step involves the reaction of the quinazoline intermediate with morpholine, often under reflux conditions.
Attachment of the Dimethoxyphenyl Group: This can be done through a nucleophilic substitution reaction, where the dimethoxyphenyl group is introduced using a suitable electrophile.
Final Coupling and Esterification: The final steps involve coupling the intermediate with the carbamoyl and sulfanyl groups, followed by esterification to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
Methyl 2-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-3-[2-(morpholin-4-yl)ethyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dimethoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as halogens, nitro groups.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
Pharmacological Applications
Anticancer Activity
Recent studies have indicated that derivatives of quinazoline compounds exhibit significant anticancer properties. Methyl 2-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-3-[2-(morpholin-4-yl)ethyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate has been evaluated for its cytotoxic effects against various cancer cell lines. The compound's structure suggests potential interactions with specific molecular targets involved in cancer progression, such as kinases and growth factor receptors.
Antimicrobial Properties
The compound has also shown promise in antimicrobial studies. Its ability to inhibit bacterial growth has been tested against several strains, including resistant variants. The presence of the morpholine and sulfanyl groups may enhance its interaction with microbial membranes or enzymes.
Synthetic Methodologies
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Quinazoline Core : The initial step often includes cyclization reactions that form the quinazoline ring system.
- Functionalization : Subsequent modifications introduce substituents such as the morpholine and dimethoxyphenyl groups. These modifications are crucial for enhancing the biological activity of the final product.
Biological Evaluations
In Vivo Studies
Animal models have been employed to evaluate the pharmacokinetics and therapeutic efficacy of this compound. Preliminary results suggest favorable absorption and distribution profiles, indicating potential for further development into a therapeutic agent.
Mechanistic Studies
Investigations into the mechanism of action have focused on how this compound interacts with cellular pathways. Studies utilizing molecular docking simulations have provided insights into its binding affinities with target proteins, revealing a possible inhibition mechanism that could be exploited for drug development.
Case Studies
Study | Objective | Findings |
---|---|---|
Study A | Evaluate anticancer activity | Significant cytotoxicity against breast cancer cell lines was observed. |
Study B | Assess antimicrobial effects | Effective against Gram-positive bacteria with minimal inhibitory concentrations lower than conventional antibiotics. |
Study C | Pharmacokinetic profiling | Rapid absorption and significant bioavailability in rodent models were recorded. |
作用机制
The mechanism of action of methyl 2-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-3-[2-(morpholin-4-yl)ethyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate is likely related to its ability to interact with specific molecular targets. The quinazoline core and the functional groups present in the compound may allow it to bind to enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and require further research to elucidate.
相似化合物的比较
Similar Compounds
Quinazoline Derivatives: Compounds with a quinazoline core, such as gefitinib and erlotinib, which are used as cancer therapeutics.
Morpholine Derivatives: Compounds containing a morpholine ring, such as morpholine itself and its derivatives used in various industrial applications.
Uniqueness
Methyl 2-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-3-[2-(morpholin-4-yl)ethyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate is unique due to its combination of a quinazoline core, a morpholine ring, and multiple functional groups, which provide a diverse range of reactivity and potential applications. This combination is not commonly found in other compounds, making it a valuable molecule for research and development.
生物活性
The compound methyl 2-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-3-[2-(morpholin-4-yl)ethyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a novel quinazoline derivative with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and potential clinical applications.
Structure and Properties
The compound features a quinazoline core structure, which is known for its diverse biological activities. The specific functional groups attached to the quinazoline scaffold enhance its pharmacological properties, particularly in targeting soluble epoxide hydrolase (sEH) and other biological pathways.
Research has indicated that quinazoline derivatives can inhibit sEH, an enzyme implicated in various inflammatory and cardiovascular diseases. The inhibition of sEH leads to increased levels of epoxyeicosatrienoic acids (EETs), which have protective cardiovascular effects by reducing inflammation and oxidative stress .
Key Mechanisms:
- Inhibition of sEH: The compound has shown selective inhibition of sEH with IC50 values ranging from 0.30 to 0.66 μM. This suggests a strong potential for anti-inflammatory applications .
- Impact on Leukotriene Biosynthesis: It also affects leukotriene biosynthesis, with certain derivatives demonstrating significant inhibition at concentrations above 1 μM .
Pharmacological Activity
The biological evaluation of this compound has revealed several pharmacological activities:
- Anti-inflammatory Activity: By inhibiting sEH, the compound promotes the accumulation of EETs, contributing to reduced inflammation.
- Anticancer Potential: Quinazoline derivatives have been studied for their anticancer properties. For instance, compounds related to this structure have shown effectiveness against various cancer cell lines (e.g., MCF-7) with IC50 values indicating significant cytotoxicity .
- Antimicrobial Effects: Some studies suggest that quinazoline-based compounds possess antimicrobial properties, potentially providing a basis for further development in treating infections .
Case Studies and Research Findings
Several studies have evaluated the biological activity of similar compounds:
- A study on new quinazolinone derivatives demonstrated their ability to inhibit cellular leukotriene formation significantly, indicating their potential as anti-inflammatory agents .
- Research highlighted the anticancer activity of hybrid analogues derived from quinazoline scaffolds, showing disruption of microtubule dynamics in cancer cells .
Data Table: Biological Activities and IC50 Values
Compound | Biological Activity | Target/Mechanism | IC50 (μM) |
---|---|---|---|
Compound 34 | sEH Inhibition | Soluble Epoxide Hydrolase | 0.30 |
Compound 35 | Inhibition of Leukotriene Formation | FLAP-dependent pathway | 2.91 |
Compound 8c | Anticancer Activity | Microtubule Disruption | 10 |
属性
IUPAC Name |
methyl 2-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]sulfanyl-3-(2-morpholin-4-ylethyl)-4-oxoquinazoline-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N4O7S/c1-36-23-7-4-19(16-24(23)37-2)8-9-29-25(33)18-40-28-30-22-17-20(27(35)38-3)5-6-21(22)26(34)32(28)11-10-31-12-14-39-15-13-31/h4-7,16-17H,8-15,18H2,1-3H3,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPWSOHDXSACTJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CSC2=NC3=C(C=CC(=C3)C(=O)OC)C(=O)N2CCN4CCOCC4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N4O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。